6-Hydroxygalangin
Description
6-Hydroxygalangin is a naturally occurring flavonoid, specifically a hydroxyflavone, found in various plants. It is known for its potent biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Properties
CAS No. |
142646-44-4 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
3,5,6,7-tetrahydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-6-9-10(12(18)11(8)17)13(19)14(20)15(21-9)7-4-2-1-3-5-7/h1-6,16-18,20H |
InChI Key |
SDILYIBSLKZODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxygalangin typically involves the hydroxylation of galangin, another flavonoid. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation at the 6-position of the flavonoid core.
Industrial Production Methods: Industrial production of 6-Hydroxygalangin can be achieved through biotechnological approaches, including the use of genetically engineered microorganisms that express specific enzymes capable of hydroxylating galangin. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxygalangin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert 6-Hydroxygalangin into its corresponding dihydroflavonoid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 6-Hydroxygalangin, each exhibiting unique biological activities .
Scientific Research Applications
Antioxidant Activity
Research indicates that 6-Hydroxygalangin exhibits significant antioxidant properties, which are crucial for combating oxidative stress linked to chronic diseases.
- Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
- Case Study : A study demonstrated that treatment with this compound significantly reduced malondialdehyde levels in rat models subjected to oxidative stress, indicating its therapeutic potential against oxidative damage .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating various inflammatory diseases.
- Mechanism : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB signaling pathways.
- Research Findings : In vitro studies revealed that 6-Hydroxygalangin reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .
Antimicrobial Activity
6-Hydroxygalangin demonstrates antimicrobial effects against various pathogens.
- Study Outcomes : It exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 50 to 100 µg/mL.
- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis .
Tyrosinase Inhibition
Tyrosinase inhibition is critical for treating hyperpigmentation disorders.
- Inhibitory Activity : Research indicates that this compound is a potent inhibitor of tyrosinase activity, comparable to kojic acid.
- Case Study : A docking study revealed that 6-Hydroxygalangin interacts with the active site of tyrosinase through hydrophobic interactions, suggesting its potential in cosmetic applications .
Cosmetic Industry
Due to its skin-whitening properties and ability to inhibit tyrosinase, 6-Hydroxygalangin is explored for use in cosmetic formulations aimed at reducing pigmentation.
Food Industry
The antioxidant properties of this compound make it valuable as a natural preservative in food products, helping to extend shelf life and maintain quality .
Mechanism of Action
6-Hydroxygalangin exerts its effects primarily through its interaction with various enzymes and cellular pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is crucial in melanin synthesis, thus reducing pigmentation
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- 6-Hydroxyapigenin
- Baicalein
- 6-Hydroxykaempferol
Comparison: While all these compounds share a similar flavonoid structure, 6-Hydroxygalangin is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. For instance, 6-Hydroxygalangin has been shown to have higher tyrosinase inhibitory activity compared to 6-Hydroxyapigenin and baicalein .
Biological Activity
6-Hydroxygalangin is a flavonoid compound derived from the rhizomes of Alpinia galanga, commonly known as greater galangal. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of 6-hydroxygalangin, supported by relevant case studies and research findings.
Chemical Structure and Properties
6-Hydroxygalangin is characterized by its hydroxyl group at the sixth position of the galangin structure. This modification plays a crucial role in its biological activity. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 270.27 g/mol |
| Melting Point | 196-198 °C |
| Solubility | Soluble in ethanol |
| Log P | 2.50 |
Antioxidant Activity
Research indicates that 6-hydroxygalangin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.
- Mechanism : The compound inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Case Study : A study demonstrated that treatment with 6-hydroxygalangin significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress, indicating its potential as a therapeutic agent for oxidative damage .
Anti-inflammatory Properties
6-Hydroxygalangin has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating NF-κB signaling pathways.
- Research Findings : In vitro studies revealed that 6-hydroxygalangin reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial effects of 6-hydroxygalangin have been documented against various pathogens.
- Study Outcomes : A study reported that 6-hydroxygalangin exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders.
- Inhibitory Activity : Research indicates that 6-hydroxygalangin is a potent inhibitor of tyrosinase activity, comparable to kojic acid, a well-known skin-lightening agent.
- Case Study : A docking study revealed that 6-hydroxygalangin interacts with the active site of tyrosinase through hydrophobic interactions, suggesting its potential in cosmetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
